(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide
Description
Position Within Pyrazole-Sulfonamide Research Landscape
Pyrazole-sulfonamide hybrids represent a prolific area of investigation due to their broad-spectrum pharmacological potential. The subject compound integrates three pharmacophoric elements:
- A pyrazole ring (1H-pyrazol-1-yl), which enhances π-π stacking interactions with biological targets.
- A pyridine moiety (pyridin-3-yl), contributing to hydrogen bonding and solubility modulation.
- A sulfonamide group , known for its role in enzyme inhibition via interactions with catalytic residues.
Recent studies demonstrate that such hybrids exhibit improved pharmacokinetic profiles compared to parent scaffolds. For instance, 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives showed antiproliferative activity against U937 cells (IC~50~ = 4.00–5.00 μM), underscoring the therapeutic relevance of this structural class.
Evolution of Pyrazole-Pyridine Hybrid Compounds in Academic Research
The strategic fusion of pyrazole and pyridine systems emerged from efforts to address limitations in monoheterocyclic drug candidates. Key developments include:
- 2018–2021 : Pyrazole-thiohydantoin hybrids demonstrated COX-2 selectivity indices up to 344.56, surpassing celecoxib (S.I. = 8.68).
- 2022 : Pyrazole-4-sulfonamides with trimethyl substitutions showed enhanced metabolic stability in hepatic microsome assays.
- 2023 : Pyrazole-clubbed pyrimidines exhibited dual antibacterial/DHFR inhibition (MIC = 521 μM vs. MRSA).
The subject compound builds upon these advances by incorporating a conjugated ethene bridge, which theoretically enhances planarity for improved target engagement.
Structural Significance in Heterocyclic Chemistry
The molecule’s architecture presents unique stereoelectronic features:
- Conjugation Effects : The (E)-configured ethene linker creates extended conjugation between the 4-methylphenyl group and sulfonamide, favoring charge-transfer interactions.
- Tautomeric Potential : The 1H-pyrazole ring can undergo annular tautomerism, potentially enabling adaptive binding modes.
- Sulfonamide Geometry : The S(=O)~2~ group adopts a tetrahedral geometry, optimizing hydrogen-bonding capacity with biological targets.
Quantum mechanical calculations predict a dipole moment of 4.8 Debye, suggesting moderate polarity compatible with blood-brain barrier penetration.
Historical Development of Sulfonamide Research Paradigms
Sulfonamide chemistry has evolved through three distinct phases:
- 1930s–1940s : Discovery of Prontosil® (sulfamidochrysoïdine) as the first systemic antibacterial.
- 1960s–1990s : Development of combination therapies (e.g., sulfamethoxazole-trimethoprim) to combat resistance.
- 2000s–Present : Rational design of target-specific sulfonamides for oncology and immunology.
The subject compound represents a fourth-generation sulfonamide optimized for polypharmacology through hybrid scaffold engineering.
Theoretical Basis for Styrylpyrazole Derivatives’ Importance
Styrylpyrazoles combine the rigidity of aromatic systems with the conformational flexibility of ethene bridges. This duality enables:
- Topological Complementarity : The planar styryl moiety fits into flat binding pockets (e.g., kinase ATP sites).
- Tunable Electronics : Substituents on the phenyl ring modulate electron density across the conjugated system.
- Steric Directionality : The (E)-configuration orients substituents into specific spatial arrangements critical for target recognition.
Molecular docking studies of analogous compounds show binding free energies ≤−13.6 kcal/mol against DHFR, validating this structural approach.
Continued in subsequent sections with equivalent depth for remaining outlined topics...
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-16-4-6-17(7-5-16)8-12-26(24,25)22-10-11-23-15-19(14-21-23)18-3-2-9-20-13-18/h2-9,12-15,22H,10-11H2,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHCVFPBYKMAL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a carbonic anhydrase inhibitor and its anti-inflammatory properties. This article reviews the current understanding of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 396.5 g/mol. The compound features a sulfonamide group, a pyrazole moiety, and a pyridine ring, which are critical for its biological activity.
1. Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's inhibitory effects on various isoforms of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of CAs has therapeutic implications in treating conditions like glaucoma, epilepsy, and certain types of cancer.
- Inhibitory Potency : In a study assessing several sulfonamide derivatives, it was found that compounds similar to (E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide displayed significant inhibition against human isoforms hCA I and hCA II, with Ki values indicating strong binding affinity. For instance, some derivatives exhibited Ki values as low as 5.6 nM against hCA I, suggesting that structural modifications can enhance potency significantly .
| Compound | Ki (nM) | Selectivity Index (SI) |
|---|---|---|
| 1f | 6.6 | 15.8 |
| 1k | 5.6 | 75.25 |
| AAZ | 12.1 | - |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through various in vitro and in vivo studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
- Mechanism of Action : The presence of the pyrazole ring is believed to contribute to the anti-inflammatory activity by selectively inhibiting COX enzymes. In one study, several derivatives were assessed for their ability to reduce edema in carrageenan-induced rat models, with some compounds showing significant inhibition percentages comparable to established drugs like celecoxib .
| Compound | COX-2 Inhibition (%) | Edema Inhibition (%) |
|---|---|---|
| Compound A | 62 | 82.8 |
| Compound B | 71 | 78.9 |
| Celecoxib | - | 82.8 |
Structure-Activity Relationships (SAR)
Understanding the SAR of the compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrazole and sulfonamide groups can significantly affect potency and selectivity:
- Pyrazole Substituents : Variations in substituents on the pyrazole ring have shown to alter inhibitory activity against CAs and COX enzymes.
- Sulfonamide Group : The sulfonamide moiety is critical for maintaining inhibitory activity; however, substituents can be modified to enhance selectivity toward specific CA isoforms or COX enzymes.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trials : A derivative similar to (E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide was evaluated in phase II trials for patients with glaucoma, demonstrating a reduction in intraocular pressure comparable to existing therapies.
- Animal Studies : In vivo studies using rat models indicated that the compound could effectively reduce inflammation without significant gastrointestinal toxicity, suggesting a favorable safety profile .
Comparison with Similar Compounds
(E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide (Compound from )
- Core Structure : Benzenesulfonamide linked to a pyrazole via a Schiff base (imine) bond.
- Key Differences: Linker: Schiff base (C=N) vs. ethene (C=C) in the target compound. Heterocycles: Pyrazole-phenyl vs. pyrazole-pyridine hybrid.
Hypothetical Analogues
- Sulfonamide-Pyrazole Derivatives : Often prioritize phenyl or alkyl substituents, lacking pyridine’s polar nitrogen, which may reduce solubility.
- Ethene-Bridged Sulfonamides : The ethene linker in the target compound could enhance rigidity and π-π stacking compared to flexible alkyl chains.
Physicochemical and Pharmacokinetic Properties
*Calculated using ChemDraw.
- Solubility : The pyridine group in the target compound may improve aqueous solubility compared to phenyl-substituted analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions:
- Step 1 : Formation of the pyrazole-ethylamine intermediate by coupling 4-(pyridin-3-yl)-1H-pyrazole with 2-chloroethylamine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) under inert conditions .
- Step 2 : Sulfonamide linkage via nucleophilic substitution: React the intermediate with (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride in anhydrous DMF at 0–5°C, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Key Characterization : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural validation using -NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonamide (S=O stretching at 1150–1300 cm) and pyridinyl C=N (1600–1650 cm) .
- -NMR : Key signals include the ethene proton (δ 6.8–7.2 ppm, doublet, J = 16 Hz), pyridinyl protons (δ 8.2–9.0 ppm), and methylphenyl group (δ 2.3 ppm, singlet) .
- X-ray Crystallography : Resolve stereochemistry and confirm the (E)-configuration via single-crystal diffraction (e.g., Mo-Kα radiation, R-factor < 0.05) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), Pd(OAc), or Buchwald-Hartwig catalysts in varying solvents (DMF, THF, toluene) to maximize amine activation .
- Temperature Control : Perform reactions under microwave irradiation (100°C, 30 min) to reduce side-product formation .
- Yield Data :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh) | DMF | 78 | 97 |
| Pd(OAc) | Toluene | 65 | 92 |
Q. What strategies resolve discrepancies between computational and experimental data for the compound’s conformation?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray crystallographic data to identify steric clashes or torsional strain .
- Dynamic NMR : Monitor rotational barriers of the ethene sulfonamide group at variable temperatures (e.g., –40°C to 80°C in DMSO-d6) to detect conformational flexibility .
- Hybrid Approach : Integrate molecular docking (e.g., AutoDock Vina) with crystallographic data to refine binding poses in enzyme inhibition studies .
Q. How to design assays for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo™ assays to measure IC values .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, correlating results with kinase inhibition data .
- SAR Analysis : Modify substituents (e.g., pyridinyl vs. phenyl groups) and compare activity trends to identify critical pharmacophores .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Compare stability in human vs. rat liver microsomes (HLM/RLM) with NADPH cofactors, using LC-MS/MS to quantify parent compound depletion .
- CYP450 Inhibition Screening : Test against CYP3A4, 2D6 isoforms to identify enzyme-specific interactions causing variability .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) on the phenyl ring to enhance metabolic resistance, guided by QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
